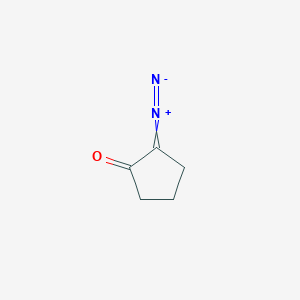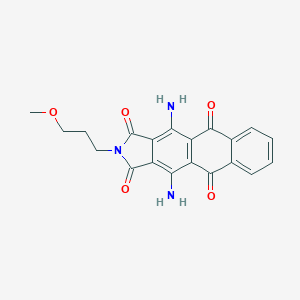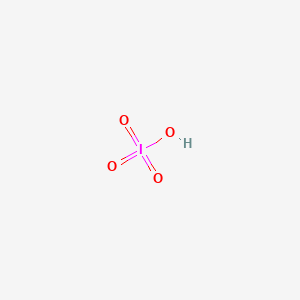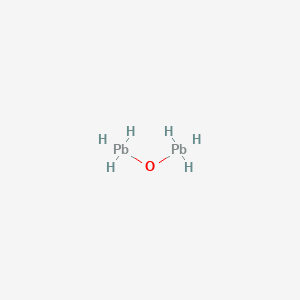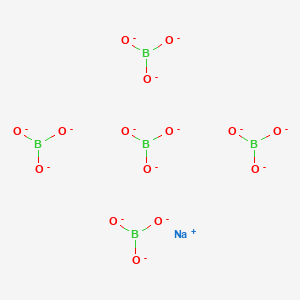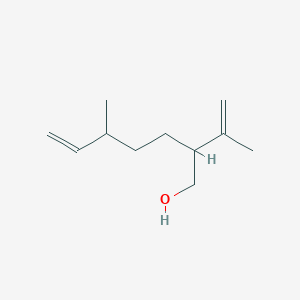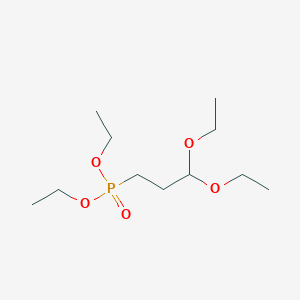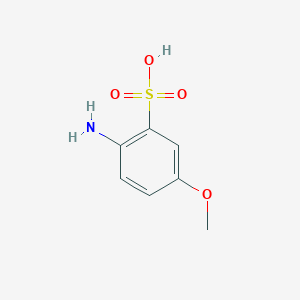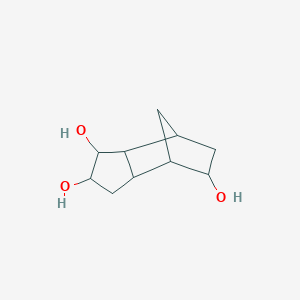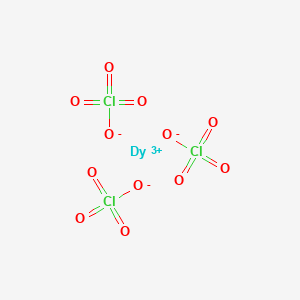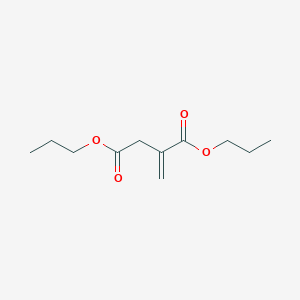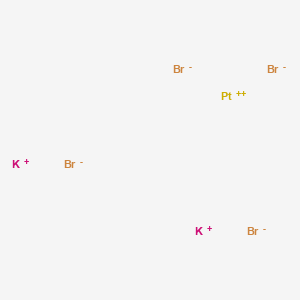
Dipotassium tetrabromoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrabromoplatinate, also known as potassium tetrabromoplatinate(II), is a chemical compound with the formula K₂PtBr₄. It is a red crystalline powder primarily used in platinum catalytic applications. This compound is known for its high purity and is available in various forms, including submicron and nanopowder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipotassium tetrabromoplatinate can be synthesized through the reaction of potassium bromide with platinum(II) bromide in an aqueous solution. The reaction typically involves dissolving platinum(II) bromide in hydrobromic acid, followed by the addition of potassium bromide. The resulting solution is then evaporated to yield this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high purity grades, including 99%, 99.9%, 99.99%, and 99.999% .
Analyse Des Réactions Chimiques
Types of Reactions: Dipotassium tetrabromoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo ligand substitution reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Applications De Recherche Scientifique
Dipotassium tetrabromoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in platinum-based chemotherapy drugs.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
Mécanisme D'action
The mechanism of action of dipotassium tetrabromoplatinate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The pathways involved in these interactions depend on the specific ligands and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Potassium tetrabromopalladate(II): Similar in structure but contains palladium instead of platinum.
Potassium tetrabromoaurate(III): Contains gold instead of platinum and has different oxidation states.
Potassium hexabromoplatinate(IV): Contains six bromide ligands and platinum in a higher oxidation state.
Uniqueness: Dipotassium tetrabromoplatinate is unique due to its specific combination of potassium and platinum with four bromide ligands. This specific structure imparts unique catalytic properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
13826-94-3 |
|---|---|
Formule moléculaire |
Br4K2Pt |
Poids moléculaire |
592.90 g/mol |
Nom IUPAC |
dipotassium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
AXZAYXJCENRGIM-UHFFFAOYSA-J |
SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Pt+2] |
SMILES canonique |
[K+].[K+].Br[Pt-2](Br)(Br)Br |
Description physique |
Red powder; Highly soluble in water; [Strem Chemicals MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


